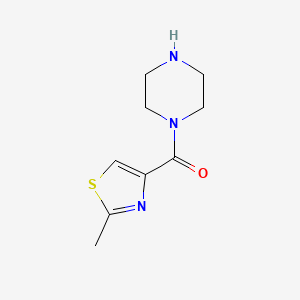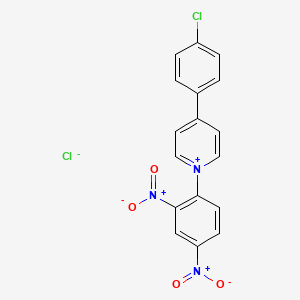![molecular formula C18H18N2O6 B13436028 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid is a complex organic compound that features a dihydropyridine core, a piperidinyl group, and an oxoacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidinyl derivative reacts with a suitable leaving group on the dihydropyridine core.
Oxidation and Hydroxylation:
Formation of the Oxoacetic Acid Moiety: This can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dihydropyridine moieties, leading to the formation of ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Condensation: The oxoacetic acid moiety can participate in condensation reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Condensation Reagents: Alcohols, amines, and carboxylic acids.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, substituted phenyl and piperidinyl compounds, and condensation products such as esters and amides.
科学研究应用
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.
Biological Research: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials, including polymers and advanced pharmaceuticals.
作用机制
The mechanism of action of 2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes. The piperidinyl group may enhance binding affinity and specificity, while the oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Apixaban: A factor Xa inhibitor with a similar piperidinyl-phenyl structure, used as an anticoagulant.
Piperidinedione Derivatives: Compounds with similar structural features, studied for their pharmacological properties.
Uniqueness
2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid is unique due to its combination of a dihydropyridine core, a piperidinyl group, and an oxoacetic acid moiety. This unique structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
属性
分子式 |
C18H18N2O6 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C18H18N2O6/c21-14-3-1-2-9-19(14)11-4-6-12(7-5-11)20-10-8-13(15(22)17(20)24)16(23)18(25)26/h4-7,22H,1-3,8-10H2,(H,25,26) |
InChI 键 |
PKFOLIMPGJZOSP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC(=C(C3=O)O)C(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[di(propan-2-yl)amino]-[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B13435948.png)




![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)




![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)

